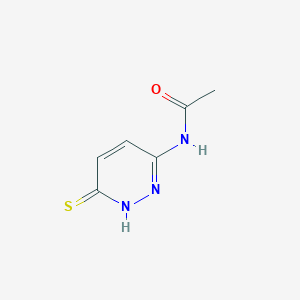

N-(6-Sulfanylpyridazin-3-yl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(6-sulfanylidene-1H-pyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISPVUDCHXIGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=S)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 6 Sulfanylpyridazin 3 Yl Acetamide

Retrosynthetic Analysis and Key Disconnections of the N-(6-Sulfanylpyridazin-3-yl)acetamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(6-Sulfanylpyridazin-3-yl)acetamide, the primary disconnections involve the amide and the carbon-sulfur bonds.

The most logical and common disconnection is across the acetamide (B32628) C-N bond . This simplifies the target molecule into two key synthons: a 3-aminopyridazine (B1208633) synthon functionalized with a sulfanyl (B85325) group at the 6-position, and an acetyl synthon. The corresponding chemical equivalents would be 3-amino-6-sulfanylpyridazine and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This is a standard and highly efficient approach for amide synthesis.

A second disconnection can be made at the C-S bond of the pyridazine (B1198779) ring. This leads to a 3-acetamidopyridazine synthon, which would require the introduction of the sulfanyl group onto an existing N-acetylated precursor. However, the amino group is generally protected before further manipulations, making the first disconnection strategy more conventional.

Following the first disconnection, the intermediate 3-amino-6-sulfanylpyridazine can be further simplified. Disconnecting its C-S bond leads to a precursor like 3-amino-6-chloropyridazine (B20888) and a sulfur nucleophile (e.g., hydrosulfide). The 3-amino-6-chloropyridazine can be traced back to the readily available starting material, 3,6-dichloropyridazine (B152260) , through a selective amination reaction. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the synthesis.

Synthesis of Pyridazine Precursors and Functionalization Strategies

The foundation of the synthesis lies in the construction of a pyridazine ring with the correct substituents at the 3 and 6 positions. This typically begins with a di-halogenated pyridazine, which allows for sequential and selective substitution reactions.

The key precursor, 3-amino-6-chloropyridazine, is typically synthesized from 3,6-dichloropyridazine. nih.gov The process involves a selective nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by an amino group. This selectivity is achievable because the two chlorine atoms have different reactivities, and reaction conditions can be controlled to favor monosubstitution.

The reaction is commonly performed by treating 3,6-dichloropyridazine with ammonia (B1221849), often in the form of aqueous ammonium (B1175870) hydroxide (B78521). rsc.orggoogle.com The reaction can be carried out under elevated temperature and pressure, for instance, using microwave irradiation, which can significantly reduce reaction times. rsc.org A patent describes a method involving the reaction of 3,6-dichloropyridazine with ammonia water in a solvent at temperatures ranging from 30-180°C for 5-26 hours. google.com Another established method involves reacting 3,6-dichloropyridazine with liquid ammonia in an autoclave. inforang.com

| Reactants | Solvent/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | NH4OH solution | Microwave, 120°C, 30 min | 87% | rsc.org |

| 3,6-Dichloropyridazine | Ammonia water | Solvent (e.g., methanol, ethanol (B145695), water), 30-180°C, 5-26 h | High Purity | google.com |

| 3,6-Dichloropyridazine | Liquid Ammonia | Autoclave, 6 h | Not specified | inforang.com |

With 3-amino-6-chloropyridazine in hand, the next step is to introduce the sulfanyl (-SH) group at the 6-position. This is achieved through another nucleophilic aromatic substitution reaction, this time displacing the remaining chlorine atom with a sulfur-containing nucleophile.

Common sulfur nucleophiles can be employed for this transformation. Research on related pyridazine systems, such as 3,6-dichloropyridazine 1-oxide, has shown that sulfur nucleophiles like sodium sulfide (B99878) preferentially attack the 6-position. rsc.org This principle can be extended to 3-amino-6-chloropyridazine. The reaction with sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (Na2S) in a suitable polar aprotic solvent like DMF would be expected to yield the desired 3-amino-6-sulfanylpyridazine.

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Sodium Hydrosulfide | NaSH | Polar aprotic solvent (e.g., DMF, DMAc), elevated temperature |

| Sodium Sulfide | Na2S | Polar aprotic solvent, followed by acidic workup |

| Thiourea (B124793) | (NH2)2CS | Reaction followed by basic hydrolysis |

Formation of the Acetamide Linkage

The final step in the synthesis is the formation of the acetamide bond by N-acetylation of the 3-amino group of the 3-amino-6-sulfanylpyridazine intermediate. This can be accomplished through several standard organic chemistry methods.

Direct acylation is the most straightforward method for forming the acetamide. This involves treating the amine with a highly reactive carboxylic acid derivative. Acetic anhydride is a common and effective reagent for this purpose. The reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the acetic acid byproduct. nih.gov Studies have shown that 3-amino-6-chloropyridazine can be readily acylated by refluxing with an acid anhydride. inforang.com A similar protocol would be applicable to the 3-amino-6-sulfanylpyridazine substrate. Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl generated. nih.gov

| Reagent | Byproduct | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid | With or without a base (e.g., pyridine), room temp. or heating | nih.govnih.gov |

| Acetyl Chloride | HCl | Requires a base (e.g., triethylamine, pyridine), often at 0°C to room temp. | nih.gov |

| Acetic Acid | Water | Requires high temperatures or a catalyst | - |

An alternative to using reactive acylating agents is to form the amide bond directly from the amine and acetic acid using a coupling agent. This method is prevalent in peptide synthesis but is widely applicable to general amide formation. Coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

This approach offers mild reaction conditions and is useful when other functional groups in the molecule are sensitive to the harsher conditions or byproducts of direct acylation. The synthesis of various acetamide compounds has been successfully achieved using such coupling reactions. researchgate.net

| Coupling Agent | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms a dicyclohexylurea (DCU) precipitate as a byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble carbodiimide, allowing for easier byproduct removal. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium-based reagent. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium-based reagent known for high efficiency and low racemization. |

Exploration of Diverse Synthetic Routes for N-(6-Sulfanylpyridazin-3-yl)acetamide

The construction of the target molecule can be achieved through both linear, stepwise pathways and more complex, convergent strategies. Each approach offers distinct advantages and challenges in terms of precursor availability, reaction efficiency, and purification of intermediates.

A logical and commonly employed approach to the synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide is a stepwise sequence starting from readily available precursors. A plausible and efficient route commences with 3,6-dichloropyridazine.

Route 1: Amination followed by Acetylation and Thiolation

This pathway involves three key transformations: selective amination, acetylation of the resulting amino group, and subsequent nucleophilic substitution of the remaining chlorine atom with a sulfur nucleophile.

Step 1: Synthesis of 3-Amino-6-chloropyridazine: The synthesis of this key intermediate is well-documented and can be achieved by the selective mono-amination of 3,6-dichloropyridazine. This reaction is typically carried out using aqueous ammonia or a solution of ammonia in an organic solvent. Reaction conditions can be optimized for high yield and selectivity. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. Conventional heating in a sealed vessel is also a viable method. rsc.orggoogle.com The choice of solvent can influence the reaction rate and product purity, with options including methanol, ethanol, DMF, and acetonitrile. google.com

Step 2: Synthesis of N-(6-Chloropyridazin-3-yl)acetamide: The amino group of 3-amino-6-chloropyridazine can be readily acetylated using standard acylation methods. The reaction of 3-amino-6-chloropyridazine with acetic anhydride or acetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, affords N-(6-chloropyridazin-3-yl)acetamide in good yield. publish.csiro.auinforang.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) or acetone (B3395972) at room temperature or with gentle heating. publish.csiro.au

Step 3: Synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide: The final step involves the conversion of the 6-chloro group to a sulfanyl (thiol) group. This can be accomplished through a nucleophilic aromatic substitution reaction. A common reagent for this transformation is sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction of N-(6-chloropyridazin-3-yl)acetamide with NaSH in a polar aprotic solvent such as DMF or DMSO at elevated temperatures would be expected to yield the desired product.

Route 2: Thiolation followed by Amination and Acetylation

An alternative stepwise approach would involve the initial introduction of the sulfur functionality.

Step 1: Synthesis of 6-Chloro-3-sulfanylpyridazine: This could potentially be achieved by reacting 3,6-dichloropyridazine with a sulfur nucleophile under conditions that favor monosubstitution. However, controlling selectivity can be challenging.

Step 2: Synthesis of 6-Sulfanylpyridazin-3-amine: The subsequent amination of the 3-chloro position would then be required.

Step 3: Synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide: Finally, acetylation of the amino group would yield the target compound. This route is generally considered less efficient due to potential difficulties in controlling the initial selective thiolation and the reactivity of the intermediates.

A potential convergent strategy for N-(6-Sulfanylpyridazin-3-yl)acetamide could involve the synthesis of a pyridazine core already containing the acetylamino group, followed by the introduction of the sulfanyl group.

For example, one could envision the synthesis of a precursor like N-(6-halopyridazin-3-yl)acetamide, which is then coupled with a sulfur-containing fragment. However, given the straightforward nature of the stepwise synthesis, a convergent approach for this particular molecule might not offer significant advantages unless a diverse library of analogues with different substituents at the 6-position is desired.

Optimization of Reaction Conditions and Yield Enhancement for N-(6-Sulfanylpyridazin-3-yl)acetamide Synthesis

To maximize the efficiency of the synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide, careful optimization of reaction conditions for each step is crucial.

The choice of solvent and the use of catalysts can have a profound impact on reaction rates, yields, and selectivity.

Amination Step: In the synthesis of 3-amino-6-chloropyridazine, the solvent plays a critical role. The use of microwave irradiation in conjunction with solvents like ethanol or DMF can accelerate the reaction. rsc.org Patent literature suggests a range of solvents including methanol, ethanol, dichloromethane, DMF, and acetonitrile, indicating flexibility in process development. google.com

Acetylation Step: For the acetylation of 3-amino-6-chloropyridazine, aprotic solvents such as dichloromethane or acetone are typically effective. publish.csiro.au The reaction is generally base-catalyzed, with tertiary amines like triethylamine being common choices to neutralize the acid generated during the reaction.

Thiolation Step: The nucleophilic substitution of the chlorine atom with a sulfur nucleophile is highly dependent on the solvent. Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the sulfur nucleophile, thereby increasing its nucleophilicity. Phase-transfer catalysts could also be explored to facilitate the reaction, particularly if using a biphasic system.

| Reaction Step | Solvent | Catalyst/Reagent | Typical Conditions |

| Amination | Methanol, Ethanol, DMF, Acetonitrile | Aqueous Ammonia | 85-150 °C, 5-26 hours google.com |

| Acetylation | Acetone, Dichloromethane | Acetic Anhydride, Triethylamine | Room Temperature to Reflux publish.csiro.auinforang.com |

| Thiolation | DMF, DMSO | Sodium Hydrosulfide (NaSH) | Elevated Temperature |

This table presents hypothetical yet plausible conditions based on analogous chemical transformations.

Temperature and pressure are key parameters that can be adjusted to optimize reaction outcomes.

Amination: The amination of 3,6-dichloropyridazine often requires elevated temperatures, typically in the range of 120-180 °C, especially under conventional heating in a sealed vessel to maintain the ammonia concentration. google.com Microwave-assisted synthesis can often achieve the desired transformation at lower bulk temperatures but with localized superheating, leading to faster reaction times. rsc.org

Acetylation: The acetylation reaction is generally less demanding in terms of temperature and is often carried out at room temperature or with gentle heating to ensure complete conversion.

Thiolation: The thiolation step will likely require heating to overcome the activation energy for the nucleophilic aromatic substitution. The optimal temperature will depend on the reactivity of the substrate and the nucleophile, and would need to be determined empirically, likely in the range of 80-150 °C.

Considerations for Scalable Synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material Availability and Cost: The proposed stepwise synthesis begins with 3,6-dichloropyridazine, a commercially available and relatively inexpensive starting material, which is advantageous for large-scale production.

Reaction Safety and Exothermicity: The amination reaction with ammonia at elevated temperatures and pressures needs to be carefully controlled in a suitable pressure reactor to manage the potential for exothermic events and pressure build-up. The acetylation with acetic anhydride can also be exothermic and may require controlled addition of reagents and efficient cooling.

Work-up and Purification: For large-scale synthesis, purification methods such as column chromatography are often impractical. Therefore, developing reaction conditions that lead to the direct crystallization of the product from the reaction mixture is highly desirable. Recrystallization would be the preferred method for purification on a larger scale.

Waste Management: The environmental impact of the synthesis must be considered. The choice of solvents and reagents should be made with a view to minimizing hazardous waste. Atom economy is another important factor, and the proposed stepwise synthesis is reasonably atom-economical.

Process Control and Automation: For reproducible and safe large-scale production, the implementation of process analytical technology (PAT) to monitor reaction progress and ensure consistent product quality would be beneficial.

Structural Elucidation and Advanced Spectroscopic Characterization of N 6 Sulfanylpyridazin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For N-(6-Sulfanylpyridazin-3-yl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For the title compound, distinct signals are expected for the protons on the pyridazine (B1198779) ring, the amide N-H proton, the sulfanyl (B85325) S-H proton, and the methyl protons of the acetamide (B32628) group.

The pyridazine ring features two aromatic protons. Due to the substitution pattern, these protons are adjacent and would appear as a pair of doublets, a result of spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effects of the acetamide and sulfanyl substituents. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The sulfanyl proton (S-H) signal is also typically a singlet and can be variable in its position. The methyl group of the acetamide moiety would present as a sharp singlet, integrating to three protons, in a relatively upfield region.

Predicted ¹H NMR Data (Hypothetical)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridazine H-4/H-5 | 7.20 - 7.80 | Doublet | 1H |

| Pyridazine H-5/H-4 | 7.00 - 7.60 | Doublet | 1H |

| N-H (amide) | 9.50 - 10.50 | Broad Singlet | 1H |

| S-H (sulfanyl) | 3.00 - 4.00 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For N-(6-Sulfanylpyridazin-3-yl)acetamide, six unique carbon signals are anticipated.

The pyridazine ring will exhibit four distinct signals for its carbon atoms. The carbons directly bonded to the electronegative nitrogen atoms and the substituents (C-3 and C-6) are expected to be the most downfield. The remaining two pyridazine carbons (C-4 and C-5) would appear at slightly higher field. The carbonyl carbon (C=O) of the acetamide group will be readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The methyl carbon of the acetamide group will be found in the upfield aliphatic region of the spectrum. Computational methods can provide highly accurate predictions for ¹³C NMR chemical shifts, often with deviations of less than 1-2 ppm. nih.gov

Predicted ¹³C NMR Data (Hypothetical)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetamide) | 168.0 - 172.0 |

| C-3 (pyridazine) | 150.0 - 155.0 |

| C-6 (pyridazine) | 158.0 - 163.0 |

| C-4/C-5 (pyridazine) | 120.0 - 130.0 |

| C-5/C-4 (pyridazine) | 115.0 - 125.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. youtube.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For N-(6-Sulfanylpyridazin-3-yl)acetamide, a COSY spectrum would show a cross-peak connecting the two protons on the pyridazine ring, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of the pyridazine C-4 and C-5 signals by correlating them with their respective attached protons. It would also link the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is a powerful tool for connecting different parts of the molecule. Key expected HMBC correlations would include:

The N-H proton of the acetamide group to the pyridazine C-3 and the acetamide carbonyl carbon.

The methyl protons of the acetamide to the carbonyl carbon.

The pyridazine protons to adjacent and geminal carbons within the ring, helping to confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This can be useful for confirming stereochemistry and conformational details. In this molecule, a NOESY spectrum could potentially show a correlation between the N-H proton and the adjacent pyridazine proton (H-4), depending on the preferred conformation of the acetamide group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation

HRMS is a vital technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

Electrospray Ionization (ESI-MS) Fragmentation Pattern Analysis

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺. semanticscholar.org The high-resolution measurement of this ion would allow for the confirmation of the molecular formula, C₆H₇N₃OS.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing further structural information. For amides, a common fragmentation pathway is the cleavage of the amide bond (N-CO). unl.pt A plausible fragmentation pattern for N-(6-Sulfanylpyridazin-3-yl)acetamide would involve the loss of the acetyl group as ketene (B1206846) (CH₂=C=O), or the cleavage to form an acylium ion.

Predicted HRMS-ESI Data (Hypothetical)

| Ion | Predicted m/z | Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 170.0383 | C₆H₈N₃OS⁺ | Protonated molecular ion |

| [M-COCH₂]+H⁺ | 128.0277 | C₄H₆N₃S⁺ | Loss of ketene |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Studies

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for larger biomolecules but also applicable to smaller organic compounds. creative-proteomics.comnews-medical.net In a MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, often with minimal fragmentation. youtube.com This would provide a complementary method to ESI-MS for confirming the molecular weight of N-(6-Sulfanylpyridazin-3-yl)acetamide. The choice of an appropriate matrix is critical for the analysis of small molecules to ensure a clean background in the low mass range. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Specific experimental IR data for N-(6-Sulfanylpyridazin-3-yl)acetamide is not available in published literature.

Analysis of Amide Carbonyl Stretching Frequencies

Detailed analysis of the amide carbonyl (C=O) stretching frequencies for N-(6-Sulfanylpyridazin-3-yl)acetamide has not been reported.

Identification of Sulfanyl Group Vibrations

Specific data on the vibrational frequencies of the sulfanyl (S-H) or thiocarbonyl (C=S) group for N-(6-Sulfanylpyridazin-3-yl)acetamide, which may exist in tautomeric forms, are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

There is no available UV-Vis spectroscopic data detailing the electronic transitions and chromophore analysis of N-(6-Sulfanylpyridazin-3-yl)acetamide.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A crystal structure for N-(6-Sulfanylpyridazin-3-yl)acetamide has not been deposited in crystallographic databases, and thus, information on its solid-state molecular conformation and intermolecular interactions is not available.

Chromatographic Methods for Purity Assessment and Isolation

Specific chromatographic methods for the purity assessment and isolation of N-(6-Sulfanylpyridazin-3-yl)acetamide are not described in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Retention Behavior and Diode Array Detection (DAD)

There are no published HPLC methods detailing the retention behavior or diode array detection parameters for N-(6-Sulfanylpyridazin-3-yl)acetamide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of N-(6-Sulfanylpyridazin-3-yl)acetamide synthesis, GC-MS is indispensable for ensuring the purity of the final compound by detecting residual starting materials, solvents, and volatile byproducts that may be present even in trace amounts. The high temperatures used in the GC injection port and column can facilitate the volatilization of these impurities, allowing for their separation and subsequent identification by mass spectrometry.

The typical synthetic route to N-(6-Sulfanylpyridazin-3-yl)acetamide may involve precursors such as 3,6-dichloropyridazine (B152260), which is first aminated to 3-amino-6-chloropyridazine (B20888). google.com Subsequently, the chloro group is substituted to introduce the sulfanyl moiety, and the amino group is acetylated. This multi-step synthesis can introduce several potential volatile impurities.

Potential Volatile Impurities and Byproducts:

Residual Solvents: Organic solvents used during the synthesis and purification steps are common impurities. These can include, but are not limited to, methanol, ethanol (B145695), toluene, and acetonitrile.

Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 3,6-dichloropyridazine and 3-amino-6-chloropyridazine in the final product.

Intermediates: The synthetic intermediate, 3-amino-6-sulfanylpyridazine, could persist if the final acylation step is not carried to completion.

Byproducts of Acylation: The use of reagents like acetic anhydride (B1165640) or acetyl chloride for the acylation step can result in acetic acid as a byproduct.

Thermally Induced Degradation Products: The target compound itself, N-(6-Sulfanylpyridazin-3-yl)acetamide, may undergo some degree of degradation in the high-temperature environment of the GC injector. This could lead to the formation of fragments that might be mistaken for impurities.

A hypothetical GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC system. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule.

Below is an interactive data table summarizing the plausible GC-MS data for potential volatile impurities and byproducts in the synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide. The retention times are hypothetical and would depend on the specific GC conditions used. The m/z values for the molecular ion (M+) and key fragments are predicted based on the structures of the compounds.

Interactive Data Table: Hypothetical GC-MS Data for Potential Volatile Impurities

| Compound Name | Structure | Predicted Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Toluene | C₇H₈ | 4.5 | 92 | 91, 65 |

| Acetic Acid | C₂H₄O₂ | 5.2 | 60 | 45, 43 |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 9.8 | 148, 150, 152 | 113, 86 |

| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 12.3 | 129, 131 | 102, 94 |

| N-(6-Sulfanylpyridazin-3-yl)acetamide | C₆H₇N₃OS | 18.5 | 169 | 127, 99, 84 |

The mass spectrum of N-(6-Sulfanylpyridazin-3-yl)acetamide itself would be expected to show a molecular ion peak at m/z 169. Key fragmentation would likely involve the loss of the acetyl group (CH₃CO•), resulting in a significant fragment at m/z 127. Further fragmentation of the pyridazine ring would lead to other characteristic ions. By comparing the retention times and mass spectra of any detected peaks in a sample to those of known standards and library data, the identity and quantity of volatile byproducts and impurities can be determined with a high degree of confidence. This ensures the purity and quality of the synthesized N-(6-Sulfanylpyridazin-3-yl)acetamide.

Computational Chemistry and Theoretical Investigations of N 6 Sulfanylpyridazin 3 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(6-Sulfanylpyridazin-3-yl)acetamide, DFT calculations can provide valuable insights into its molecular properties. Theoretical calculations on related pyridazinone derivatives have been successfully employed to understand their geometry, electronic properties, and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mdpi.com

For N-(6-Sulfanylpyridazin-3-yl)acetamide, the HOMO is expected to be localized primarily on the sulfur atom of the sulfanyl (B85325) group and the pyridazine (B1198779) ring, owing to the presence of lone pair electrons and the π-system. The LUMO is likely to be distributed over the pyridazine ring and the acetyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N-(6-Sulfanylpyridazin-3-yl)acetamide

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar heterocyclic compounds. Actual values would require specific calculations for N-(6-Sulfanylpyridazin-3-yl)acetamide.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map of N-(6-Sulfanylpyridazin-3-yl)acetamide would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the acetyl group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the sulfanyl group and the hydrogen atom of the amide group would exhibit positive potential (blue regions), making them potential sites for nucleophilic attack.

Dipole Moment and Polarizability Calculations

Table 2: Predicted Dipole Moment and Polarizability for N-(6-Sulfanylpyridazin-3-yl)acetamide

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (ų) | 25.0 |

Note: These values are hypothetical and serve as examples based on calculations for analogous molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide a detailed understanding of the conformational landscape and dynamic behavior of N-(6-Sulfanylpyridazin-3-yl)acetamide in different environments.

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. nih.gov In N-(6-Sulfanylpyridazin-3-yl)acetamide, there is a potential for an intramolecular hydrogen bond to form between the amide hydrogen and one of the nitrogen atoms of the pyridazine ring. The presence and strength of this hydrogen bond would depend on the rotational barrier around the C-N bond connecting the acetamide (B32628) group to the pyridazine ring. MD simulations can be employed to explore the dynamics of this potential hydrogen bond and its impact on the molecule's preferred conformation.

Conformational Free Energy Landscape

The conformational free energy landscape provides a map of the different stable and metastable conformations of a molecule and the energy barriers between them. For N-(6-Sulfanylpyridazin-3-yl)acetamide, the key conformational degrees of freedom would include the rotation around the C-S bond and the C-N amide bond. By running long-time MD simulations, it is possible to sample these different conformations and construct a free energy landscape. This landscape would reveal the most stable conformers and the pathways for conformational transitions, which is essential for understanding the molecule's flexibility and how it might interact with other molecules. A straightforward way to construct a macromolecule's conformational free energy surface is to run a long brute force molecular dynamics (MD) simulation until different conformations are sampled and multiple transitions between the conformational states occur. temple.edu

Quantum Chemical Prediction of Reactivity and Mechanistic Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. gsconlinepress.com For N-(6-Sulfanylpyridazin-3-yl)acetamide, these methods can provide insights into its kinetic and thermodynamic stability, as well as predict the most likely sites for electrophilic and nucleophilic attack.

Theoretical chemical parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (µ), and others can be calculated to describe the reactivity of pyridazine derivatives. gsconlinepress.com For instance, a higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity. researchgate.net

A DFT study on pyridazine derivatives as corrosion inhibitors provides an example of how these parameters are used. The study calculated quantum chemical parameters for 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) to correlate their molecular and electronic structures with their inhibition potential. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Pyridazine Derivatives

| Parameter | PEPT | PEPO |

|---|---|---|

| EHOMO (eV) | -5.53 | -6.21 |

| ELUMO (eV) | -1.87 | -1.33 |

| Energy Gap (ΔE) (eV) | 3.66 | 4.88 |

| Dipole Moment (µ) (Debye) | 3.52 | 2.58 |

These calculations suggested that PEPT, with its higher EHOMO and lower energy gap, would be a more effective corrosion inhibitor, a prediction that aligns with experimental observations. researchgate.net Similar calculations for N-(6-Sulfanylpyridazin-3-yl)acetamide could predict its reactivity in various chemical environments.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be computationally modeled to understand reaction mechanisms. Automated TST calculations can be employed for high-throughput screening of reaction kinetics. researchgate.netarxiv.org By locating the transition state (the highest point on the reaction energy profile), chemists can understand the energy barrier that must be overcome for a reaction to occur.

For N-(6-Sulfanylpyridazin-3-yl)acetamide, characterizing the transition states for elementary reactions, such as nucleophilic substitution at the pyridazine ring or reactions involving the sulfanyl and acetamide groups, would be crucial for predicting its metabolic fate or its reactivity as a potential covalent inhibitor. DFT calculations can be used to model the geometries and energies of these transition states.

For example, DFT modeling has been used to study the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, providing insights into the reaction mechanism and the regioselectivity of the process. mdpi.com This type of study reveals the intricate details of the reaction pathway, including the structures of intermediates and transition states. mdpi.com

Reaction coordinate mapping involves tracing the energetic pathway of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the energy landscape of a chemical transformation. Computational methods can generate these maps, offering a visual and quantitative understanding of the reaction mechanism.

For N-(6-Sulfanylpyridazin-3-yl)acetamide, mapping the reaction coordinates for potential metabolic transformations or synthetic modifications would be invaluable. For instance, understanding the energy profile for the oxidation of the sulfanyl group or hydrolysis of the acetamide group could inform its stability and potential for bioactivation. DFT studies on the dearomatization of pyridine (B92270) provide a precedent for how such reaction mechanisms can be elucidated through computational means. proquest.com

In Silico Screening and Ligand-Target Interaction Prediction for the N-(6-Sulfanylpyridazin-3-yl)acetamide Scaffold

In silico methods are instrumental in modern drug discovery for identifying potential biological targets and predicting the binding affinity of small molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.com This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

For the N-(6-Sulfanylpyridazin-3-yl)acetamide scaffold, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. Docking studies on pyridazine-3-carboxamide (B1582110) derivatives as potential CB2 agonists have demonstrated the utility of this approach in understanding structure-activity relationships. nih.gov In one such study, the docking of a potent agonist revealed key interactions with the CB2 receptor, explaining its high affinity. nih.gov

Table 2: Example Docking Scores of Pyridine Carboxamide Derivatives against Urease

| Compound | Docking Score (kcal/mol) |

|---|---|

| Rx-6 | -7.2 |

| Rx-7 | -6.8 |

Data is illustrative and based on similar compounds from the literature. proquest.com

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features of a series of active compounds and to design new molecules with improved activity.

For the pyridazine-sulfanyl-acetamide scaffold, a pharmacophore model could be developed based on known active molecules targeting a specific protein. This model would highlight the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding. Such models have been successfully developed for pyridazinone derivatives to guide the design of new inhibitors. researchgate.net

Computational scoring functions are used in molecular docking and other in silico methods to estimate the binding affinity between a ligand and a protein. jchps.com These functions take into account various energetic contributions, such as van der Waals interactions, electrostatic interactions, and desolvation penalties.

Predicting the binding affinity of N-(6-Sulfanylpyridazin-3-yl)acetamide to a potential target would be a critical step in assessing its therapeutic potential. Free-energy perturbation (FEP) is a more rigorous method for predicting relative binding free energies and has been successfully applied to G-protein coupled receptor ligands. nih.govacs.org While computationally intensive, these methods can provide accurate predictions of binding affinity. acs.org

Table 3: Illustrative Predicted vs. Experimental Binding Affinities for GPCR Ligands

| Ligand | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|

| Analog 1 | -10.5 | -9.8 |

| Analog 2 | -9.2 | -9.5 |

| Analog 3 | -11.1 | -10.7 |

This data is hypothetical and serves to illustrate the output of binding affinity prediction studies.

Chemical Reactivity and Mechanistic Pathways of N 6 Sulfanylpyridazin 3 Yl Acetamide

Reactions Involving the Sulfanyl (B85325) Group

The sulfanyl group (-SH) is a highly reactive functional group, susceptible to oxidation, alkylation, and acylation, as well as the formation and cleavage of disulfide bonds. These reactions are fundamental to modifying the structure and properties of N-(6-Sulfanylpyridazin-3-yl)acetamide.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group of N-(6-Sulfanylpyridazin-3-yl)acetamide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Formation of Sulfoxide: The initial oxidation of the sulfide (B99878) yields the sulfoxide. This transformation introduces a chiral center at the sulfur atom if the substituents are different.

Formation of Sulfone: Further oxidation of the sulfoxide under more forcing conditions or with a stronger oxidizing agent leads to the formation of the sulfone.

The electronic nature of the pyridazine (B1198779) ring and the acetamido group can influence the rate and outcome of the oxidation. The electron-withdrawing character of the pyridazine ring can make the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to alkyl thiols.

Table 1: Representative Oxidation Reactions of Sulfanylpyridazines

| Starting Material | Oxidizing Agent | Product(s) | Reference Compound(s) |

|---|---|---|---|

| 6-Sulfanylpyridazine derivative | Hydrogen Peroxide | 6-Sulfinylpyridazine derivative | N/A |

S-Alkylation and S-Acylation Reactions

The sulfanyl group of N-(6-Sulfanylpyridazin-3-yl)acetamide is nucleophilic and readily undergoes S-alkylation and S-acylation reactions in the presence of suitable electrophiles. These reactions are valuable for introducing a wide range of substituents at the sulfur atom.

S-Alkylation: This reaction involves the treatment of the thiol with an alkyl halide or another alkylating agent, typically in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the leaving group on the alkylating agent in a nucleophilic substitution reaction. A study on the alkylation of 6-mercaptopurine, a related heterocyclic thiol, demonstrated that the reaction with N-alkyl-N-alkoxycarbonylaminomethyl chlorides proceeds readily to give the S-alkylated products. nih.gov

S-Acylation: In a similar fashion, the sulfanyl group can be acylated using acyl halides or anhydrides. This reaction leads to the formation of a thioester. The reaction is also typically carried out in the presence of a base to facilitate the formation of the thiolate nucleophile.

The choice of base and solvent is crucial for the success of these reactions, as they can influence the rate of reaction and the potential for side reactions, such as N-alkylation or N-acylation of the acetamido group or the pyridazine ring.

Table 2: S-Alkylation and S-Acylation of Thiol-Containing Heterocycles

| Thiol Substrate | Electrophile | Product Type | Key Features |

|---|---|---|---|

| 6-Mercaptopurine | Alkyl halide | S-Alkyl derivative | Proceeds via a thiolate intermediate. |

Disulfide Bond Formation and Cleavage

Thiols such as N-(6-Sulfanylpyridazin-3-yl)acetamide can undergo oxidation to form disulfide bonds (-S-S-). This reaction can occur through the reaction of two thiol molecules in the presence of a mild oxidizing agent, such as iodine or air (oxygen). The formation of a disulfide from 2-mercaptopyridine (B119420) in the presence of a Co(II) salt has been reported, highlighting the propensity of mercaptopyridines to undergo this transformation. researchgate.netwu.ac.th The reaction involves the formal loss of two hydrogen atoms from the sulfanyl groups of two molecules.

Conversely, the disulfide bond can be cleaved back to the corresponding thiols by treatment with a reducing agent. Common reducing agents for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and sodium borohydride. The cleavage of disulfide bonds is a crucial reaction in biochemistry, for example, in the denaturation of proteins.

The reversible nature of disulfide bond formation and cleavage is a key aspect of the chemistry of thiols and plays a significant role in various chemical and biological processes.

Reactivity of the Pyridazine Heterocyclic Ring

The pyridazine ring in N-(6-Sulfanylpyridazin-3-yl)acetamide is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms. uoanbar.edu.iq This deactivation is analogous to that observed in other diazines like pyrimidine (B1678525) and pyrazine. Electrophilic attack on the pyridazine ring is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions.

When EAS does occur, the position of substitution is influenced by the existing substituents. The acetamido group at the 3-position is an activating, ortho-, para-directing group, while the sulfanyl group at the 6-position is also activating and ortho-, para-directing. However, the strong deactivating effect of the pyridazine nitrogens is the dominant factor. If electrophilic substitution were to occur, it would be predicted to take place at the positions least deactivated by the ring nitrogens and activated by the substituents.

Given the electronic properties, the most likely positions for electrophilic attack would be C-4 and C-5. However, forcing conditions are generally required, and yields are often low.

Nucleophilic Aromatic Substitution (NAS) at the Pyridazine Core

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at a position activated by the ring nitrogens. wikipedia.orgnih.gov While the sulfanyl group is not a good leaving group, a precursor molecule such as N-(6-chloropyridazin-3-yl)acetamide would be highly reactive towards nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.

The positions most activated towards nucleophilic attack on the pyridazine ring are C-3 and C-6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom. The presence of the electron-withdrawing acetamido group would further activate the ring towards nucleophilic attack. Therefore, in a suitably substituted precursor, nucleophilic displacement of a leaving group at the 6-position would be a facile process.

N-Oxidation and Ring Nitrogen Reactivity

The pyridazine core of N-(6-Sulfanylpyridazin-3-yl)acetamide contains two adjacent nitrogen atoms (N1 and N2), which are susceptible to electrophilic attack, most notably N-oxidation. The pyridazine ring is characterized by its π-deficient nature, a high dipole moment, and the availability of lone pair electrons on the nitrogen atoms, making them nucleophilic centers. nih.govnih.gov

The reaction with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid, is expected to yield the corresponding N-oxides. However, a significant challenge in the N-oxidation of this specific molecule is the presence of the sulfanyl (-SH) group, which is highly susceptible to oxidation, potentially leading to the formation of disulfides, sulfenic, sulfinic, or sulfonic acids. Selective N-oxidation would require carefully controlled reaction conditions or protection of the sulfanyl group.

The regioselectivity of N-oxidation is governed by the electronic effects of the substituents. The 3-acetamido group is an electron-donating group via resonance, increasing the electron density at the ortho (N2) and para (C5) positions. Conversely, the 6-sulfanyl group is weakly activating. The interplay of these effects would likely favor oxidation at the N1 position, which is meta to the acetamido group and less sterically hindered.

Formation of the N-oxide dramatically alters the reactivity of the pyridazine ring. It enhances the ring's susceptibility to both electrophilic substitution (by increasing electron density on the ring carbons through resonance) and nucleophilic substitution (by activating the positions alpha and gamma to the N-oxide function). scribd.comscripps.edu

Table 1: Comparison of Oxidizing Agents for N-Oxidation of Heterocycles

| Oxidizing Agent | Typical Conditions | Advantages | Potential Side Reactions with N-(6-Sulfanylpyridazin-3-yl)acetamide |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or CHCl₃, 0 °C to RT | High efficiency, commercially available | Oxidation of the sulfanyl group |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 70-80 °C | Cost-effective, strong oxidant | Oxidation of the sulfanyl group, potential for over-oxidation |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems | Water-soluble, stable | Strong oxidation of the sulfanyl group |

Transformations of the Acetamide (B32628) Moiety

The acetamide moiety can undergo hydrolysis to yield 3-amino-6-sulfanylpyridazine and acetic acid. This reaction can be catalyzed by acid or base, or proceed under neutral conditions, particularly at elevated temperatures. researchgate.net The mechanism generally involves nucleophilic attack at the carbonyl carbon of the amide.

The rate of hydrolysis is significantly influenced by the electronic nature of the pyridazine ring. Pyridazine is an electron-withdrawing heterocycle, which reduces the electron density on the amide nitrogen and decreases its ability to donate its lone pair into the carbonyl group via resonance. auburn.edunih.gov This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Consequently, N-(6-Sulfanylpyridazin-3-yl)acetamide is expected to hydrolyze more readily than acetanilides bearing electron-donating groups on the phenyl ring. nih.gov

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the amide carbonyl oxygen, which further enhances its electrophilicity for attack by a water molecule. The electron-withdrawing nature of the pyridazine ring may also facilitate protonation. researchgate.net

Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is often faster than acid-catalyzed hydrolysis for amides.

Neutral Hydrolysis: While significantly slower, hydrolysis can occur with water acting as the nucleophile, a process that becomes more relevant at high temperatures. researchgate.net

The acetamide group presents a site for further functionalization through N-alkylation or N-acylation. researchgate.netbath.ac.uk However, the reactivity is complicated by the presence of other nucleophilic centers in the molecule: the sulfanyl group, which is a soft and potent nucleophile, and the pyridazine ring nitrogens.

Direct N-alkylation or N-acylation of the amide nitrogen is challenging because the amide N-H is significantly less basic and nucleophilic than an amine. auburn.edu Reaction typically requires deprotonation of the amide with a strong base (e.g., NaH) to form the corresponding amidate anion, which is a much stronger nucleophile.

A major competing pathway is S-alkylation of the sulfanyl group, which is generally a more facile reaction and can occur under milder basic conditions (e.g., K₂CO₃). Selective N-alkylation would likely require prior protection of the sulfanyl group, for instance, as a thioether or disulfide, which could be cleaved later. Another competing reaction is alkylation at the pyridazine ring nitrogens to form pyridazinium salts. organic-chemistry.org

Cyclization and Rearrangement Reactions Involving the N-(6-Sulfanylpyridazin-3-yl)acetamide Scaffold

The bifunctional nature of N-(6-Sulfanylpyridazin-3-yl)acetamide, possessing both a nucleophilic sulfur and an acetamide group on a heterocyclic platform, provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, under dehydrating or oxidative conditions, it is conceivable that the molecule could undergo cyclization to form a member of the thiazolo[4,5-d]pyridazine (B3050600) family. Such reactions are precedented in heterocyclic chemistry, where ortho-disposed amino and thiol groups are common precursors for thiazole (B1198619) ring formation. nih.gov

Another potential transformation is photochemical rearrangement. Pyridazines are known to isomerize to pyrazines upon UV irradiation. acs.org This process is thought to proceed through a diaza-Dewar benzene intermediate. While this is a reaction of the core heterocycle, the substituents would be expected to influence the quantum yield and the stability of the intermediates. Furthermore, pyridazine N-oxides can undergo photoinduced ring opening to form pyrazoles, presenting another potential synthetic pathway upon derivatization. nih.gov

Catalytic Conversions and Derivatization Strategies

The N-(6-Sulfanylpyridazin-3-yl)acetamide scaffold offers several sites for catalytic modification, enabling the synthesis of a diverse library of derivatives. The sulfanyl group and the C-H bonds of the pyridazine ring are primary targets for such transformations.

The thiol functionality is readily derivatized. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed for S-arylation or S-vinylation, linking the pyridazine core to other aromatic or unsaturated systems.

The pyridazine ring itself can be functionalized using modern cross-coupling techniques. While a C-H bond is less reactive than a halide, direct C-H activation/arylation reactions on electron-deficient heterocycles are known. mdpi.com A more common strategy would involve converting one of the ring positions into a halide or triflate, which then serves as a handle for reactions like Suzuki, Stille, or Buchwald-Hartwig amination couplings. nih.govyoutube.comrsc.org The sulfanyl group itself could potentially be converted into a sulfonate, a competent leaving group for nucleophilic aromatic substitution or cross-coupling.

Table 2: Potential Catalytic Derivatization Reactions

| Reaction Type | Reagents & Catalyst | Target Site | Potential Product |

|---|---|---|---|

| S-Arylation | Aryl halide, Pd or Cu catalyst, Base | Sulfanyl group | 6-(Arylthio)pyridazin-3-yl acetamide derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated pyridazine ring | 6-Sulfanyl-4(or 5)-arylpyridazin-3-yl acetamide derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Halogenated pyridazine ring | 6-Sulfanyl-4(or 5)-aminopyridazin-3-yl acetamide derivatives |

| Heck Coupling | Alkene, Pd catalyst, Base | Halogenated pyridazine ring | 6-Sulfanyl-4(or 5)-alkenylpyridazin-3-yl acetamide derivatives |

Investigation of Photochemical and Electrochemical Properties

Photochemical Properties: The photochemical behavior of N-(6-Sulfanylpyridazin-3-yl)acetamide is expected to be dictated by the pyridazine ring. Pyridazine derivatives can exhibit complex photochemistry, including ring isomerization. acs.orgresearchgate.net Upon N-oxidation, the resulting pyridazine N-oxide would likely absorb UV light in the 315–360 nm range (an n → π* transition). nih.gov Such N-oxides are known to be photoactivatable, capable of releasing atomic oxygen [O(³P)] upon irradiation, which can then mediate oxidation reactions. nih.gov The presence of the oxidizable sulfur atom in the parent molecule could lead to interesting intramolecular photoreactions if the N-oxide were formed and irradiated.

Electrochemical Properties: The electrochemical properties of pyridazine derivatives have been studied by cyclic voltammetry. nih.govpeacta.orgresearchgate.net The pyridazine ring is an electroactive moiety that typically undergoes reduction at negative potentials. The exact reduction potential is highly dependent on the nature of the substituents on the ring. peacta.orgmdpi.com

For N-(6-Sulfanylpyridazin-3-yl)acetamide, several electrochemical processes are predictable:

Reduction of the Pyridazine Ring: The electron-deficient pyridazine ring can accept electrons. The presence of the acetamido and sulfanyl groups will modulate this potential.

Oxidation of the Sulfanyl Group: The -SH group is readily oxidized, typically forming a disulfide (RSSR) in an initial one-electron oxidation step, which may be followed by further oxidation at higher potentials.

Table 3: Predicted Electrochemical Properties and Comparison with Analogues

| Compound/Class | Redox Process | Typical Potential Range (vs. Ag/AgCl or SCE) | Reference/Comment |

|---|---|---|---|

| 3,6-Dichloropyridazine (B152260) | Ring Reduction (sequential C-Cl cleavage) | Multiple cathodic waves < -1.5 V | peacta.org |

| Pyridazine-Donor Systems | Reversible/Quasi-reversible Oxidation | Onset at +0.5 to +1.0 V | nih.gov Oxidation of donor moiety |

| N-(6-Sulfanylpyridazin-3-yl)acetamide (Predicted) | Sulfanyl Oxidation | Anodic wave, likely < +1.0 V | By analogy with thiols |

Derivatization Strategies and Structure Activity Relationship Sar Exploration of N 6 Sulfanylpyridazin 3 Yl Acetamide Analogs

Rational Design Principles for Analog Libraries based on the N-(6-Sulfanylpyridazin-3-yl)acetamide Core

The rational design of analog libraries for the N-(6-sulfanylpyridazin-3-yl)acetamide scaffold is guided by established principles of medicinal chemistry. The core structure presents several opportunities for modification, each with the potential to influence the compound's interaction with biological targets. Key design principles include leveraging bioisosteric replacements, modulating physicochemical properties, and exploring conformational space.

The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, has a significant dipole moment and can participate in hydrogen bonding and π-stacking interactions. The sulfanyl (B85325) group at the 6-position is a key functional group that can be modified to alter the compound's electronic properties and potential for covalent interactions. The acetamide (B32628) moiety provides a hydrogen bond donor and acceptor, which are often crucial for target binding.

A primary strategy involves the creation of a focused library of analogs where systematic changes are made to probe the chemical space around the core scaffold. This allows for the development of a comprehensive SAR. For instance, the sulfanyl group can be replaced with other functional groups to investigate the importance of its size, electronics, and hydrogen bonding capacity. Similarly, the acetamide group can be modified to explore the impact of steric bulk and lipophilicity.

Computational modeling can further guide the design of these libraries. By understanding the conformational preferences of the core and its potential binding modes within a target active site, researchers can prioritize the synthesis of analogs with a higher probability of success.

Table 1: Key Physicochemical Properties of the N-(6-Sulfanylpyridazin-3-yl)acetamide Core for Analog Design

| Molecular Feature | Potential Interactions | Design Considerations |

|---|---|---|

| Pyridazine Ring | Hydrogen bonding, π-π stacking, dipole interactions | Introduction of substituents to modulate electronics and sterics. |

| 6-Sulfanyl Group | Hydrogen bonding, potential for oxidation or covalent bonding | Bioisosteric replacement with groups of varying size and electronics. |

Synthetic Approaches to Diversify the Pyridazine Substituents

The 3-amino group of the pyridazine ring serves as a crucial handle for introducing diversity. Starting from a suitable precursor such as 3-amino-6-chloropyridazine (B20888), a variety of modifications can be achieved. The synthesis of 3-amino-6-chloropyridazine can be accomplished by the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849).

One common approach is the acylation of the 3-amino group with different acyl chlorides or anhydrides to generate a library of amide analogs. This allows for the exploration of various substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The choice of acylating agent can significantly impact the electronic and steric properties of the resulting molecule.

Another strategy involves the alkylation of the 3-amino group. While direct alkylation can sometimes be challenging and lead to mixtures of products, reductive amination with aldehydes or ketones provides a more controlled method for introducing a wide range of alkyl substituents.

Table 2: Proposed Analogs with Modifications at the 3-Position

| Analog | Modification | Rationale |

|---|---|---|

| 1a | Replacement of acetamide with benzamide | Explore the impact of an aromatic substituent on π-stacking interactions. |

| 1b | Replacement of acetamide with cyclopropylcarboxamide | Introduce conformational rigidity and explore novel binding interactions. |

The pyridazine ring itself can be functionalized to further probe the SAR. One of the most versatile methods for introducing new functional groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated pyridazine precursor. For example, starting with 3-amino-6-chloropyridazine, various aryl, heteroaryl, or alkyl groups can be introduced at the 6-position prior to the introduction of the sulfanyl group.

Alternatively, direct functionalization of the pyridazine ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions, although the regioselectivity of these reactions can sometimes be difficult to control. The presence of the existing substituents will direct the position of any new functional groups.

Systematic Modifications of the Acetamide Nitrogen and Alkyl Chain

Modification of the acetamide nitrogen provides a straightforward way to modulate the compound's properties. N-alkylation can be achieved by treating the parent acetamide with an alkyl halide in the presence of a suitable base. This modification removes the hydrogen bond donating capacity of the amide nitrogen, which can provide valuable information about its role in target binding.

Furthermore, N-acylation can introduce a second acyl group, creating an imide functionality. This can alter the electronic properties and conformational flexibility of this part of the molecule. The synthesis of various N-substituted acetamides is a well-established area of organic chemistry.

Table 3: Proposed Analogs with N-Substitution of the Acetamide Group

| Analog | Modification | Rationale |

|---|---|---|

| 2a | N-methyl acetamide | Eliminate hydrogen bond donating ability and increase lipophilicity. |

| 2b | N-ethyl acetamide | Further increase steric bulk and lipophilicity. |

The alkyl portion of the acetamide group is another site ripe for modification. By varying the length and branching of the alkyl chain, the lipophilicity and steric profile of the molecule can be fine-tuned. For instance, replacing the methyl group with larger alkyl groups such as ethyl, propyl, or isopropyl can be readily accomplished by using the corresponding acyl chlorides or anhydrides in the initial acylation step.

The introduction of cyclic structures, such as a cyclopropyl (B3062369) or cyclobutyl group, can introduce conformational constraints and potentially improve metabolic stability. Furthermore, the incorporation of polar functional groups, such as hydroxyl or amino groups, into the alkyl chain can enhance aqueous solubility and provide additional points of interaction with the biological target.

Table 4: Proposed Analogs with Variations in the Acetamide Alkyl Moiety

| Analog | Modification | Rationale |

|---|---|---|

| 3a | Propionamide (ethyl instead of methyl) | Increase chain length and lipophilicity. |

| 3b | Isobutyramide (isopropyl instead of methyl) | Introduce steric bulk near the amide bond. |

| 3c | Cyclopropylcarboxamide | Introduce conformational rigidity. |

Functionalization and Derivatization of the Sulfanyl Group

The sulfur atom in N-(6-sulfanylpyridazin-3-yl)acetamide is a nucleophilic center that can readily participate in a range of chemical reactions. This reactivity allows for the introduction of a diverse array of functional groups, enabling a comprehensive study of the SAR at this position.

The introduction of various substituents via a thioether linkage is a common and effective strategy to probe the steric and electronic requirements of the target binding site. The synthesis of such analogs typically involves the S-alkylation of the parent thiol. This can be achieved by reacting N-(6-sulfanylpyridazin-3-yl)acetamide with a variety of alkylating agents, such as alkyl halides, in the presence of a base.

For instance, a series of thioether derivatives can be synthesized to explore the impact of chain length, branching, and the presence of aromatic or heterocyclic rings. The general synthetic approach is outlined below:

General Synthetic Scheme for Thioether Derivatives:

The SAR of these thioether analogs can be systematically evaluated. For example, a hypothetical study might reveal that small, linear alkyl chains are well-tolerated, while bulky substituents lead to a decrease in activity, suggesting a sterically constrained binding pocket. The introduction of polar functional groups on the alkyl chain, such as hydroxyl or carboxyl groups, could enhance solubility and introduce new hydrogen bonding interactions.

| Derivative (R group) | Relative Activity (%) | LogP (calculated) | Comments |

|---|---|---|---|

| -CH3 | 100 | 1.85 | Baseline activity. |

| -CH2CH3 | 110 | 2.20 | Slight increase in activity. |

| -CH(CH3)2 | 85 | 2.55 | Steric hindrance may reduce activity. |

| -CH2Ph | 150 | 3.50 | Potential for additional π-π interactions. |

| -CH2COOH | 95 | 1.50 | Increased polarity, may affect cell permeability. |

Oxidation of the sulfanyl group to higher oxidation states, such as sulfonyl chlorides, provides a gateway to another important class of derivatives: sulfonamides. The sulfonyl chloride intermediate can be prepared by treating the parent thiol with an oxidizing agent like chlorine in an aqueous acidic medium. Subsequent reaction with a diverse range of primary or secondary amines yields the corresponding sulfonamides. This strategy introduces a hydrogen bond donor/acceptor moiety, which can significantly influence the binding affinity and selectivity of the compound.

General Synthetic Scheme for Sulfonamide Derivatives:

The SAR of sulfonamide derivatives can be explored by varying the substituents on the nitrogen atom. A hypothetical screening could indicate that small, unbranched alkyl groups on the sulfonamide nitrogen are favorable, while bulky or aromatic substituents are detrimental to activity.

| Derivative (R1, R2) | Relative Activity (%) | Hydrogen Bond Donors/Acceptors | Comments |

|---|---|---|---|

| -H, -H | 120 | 2 Donors, 2 Acceptors | Potential for strong hydrogen bonding. |

| -H, -CH3 | 115 | 1 Donor, 2 Acceptors | Maintains good activity. |

| -CH3, -CH3 | 90 | 0 Donors, 2 Acceptors | Loss of hydrogen bond donor capability. |

| -H, -Ph | 70 | 1 Donor, 2 Acceptors | Steric clash in the binding site. |

| -(CH2)4- (as piperidine) | 105 | 0 Donors, 2 Acceptors | Conformationally restricted analog. |

Furthermore, vigorous oxidation of the sulfanyl group can lead to the formation of the corresponding sulfonic acid derivative. This introduces a highly polar, acidic functional group, which can dramatically alter the physicochemical properties of the molecule, such as its solubility and charge state at physiological pH.

Comprehensive Analysis of Structural Modifications on Theoretical and Measurable Functional Attributes

The structural modifications introduced at the sulfanyl group can have a profound impact on the molecule's electronic and conformational properties, which in turn dictate its biological activity.

The electronic nature of the substituent on the sulfur atom can influence the electron density distribution across the entire pyridazine ring system. Electron-withdrawing groups, such as the sulfonyl group in sulfonamides, can decrease the electron density of the pyridazine ring. Conversely, electron-donating groups, like simple alkyl thioethers, may have a less pronounced effect.

These changes in electronic properties can be quantified using computational methods, such as Density Functional Theory (DFT) calculations. Parameters like the electrostatic potential surface and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its potential to engage in specific intermolecular interactions, such as charge-transfer or electrostatic interactions with the biological target. For instance, a lower LUMO energy might indicate a greater susceptibility to nucleophilic attack, which could be relevant if the mechanism of action involves covalent bond formation.

The size and nature of the substituent on the sulfur atom can also significantly affect the conformational preferences of the N-(6-sulfanylpyridazin-3-yl)acetamide molecule. Bulky substituents may restrict the rotation around the C-S bond, leading to a more rigid conformation. This can be either beneficial or detrimental to biological activity, depending on whether the preferred conformation aligns with the optimal binding geometry of the target protein.

Computational methods, such as molecular mechanics and molecular dynamics simulations, can be employed to explore the conformational landscape of the derivatives. By identifying the low-energy conformers and their relative populations, researchers can gain a better understanding of the three-dimensional shape of the molecule that is most likely to be present in a biological environment. These computational predictions can then be correlated with the observed biological activities to refine the SAR model. For example, if a series of active compounds are all predicted to adopt a similar low-energy conformation, it can be hypothesized that this conformation is the bioactive one.

High-Throughput Synthesis and Screening Methodologies for N-(6-Sulfanylpyridazin-3-yl)acetamide Derivatives

To efficiently explore the vast chemical space of possible derivatives, high-throughput synthesis and screening methodologies are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of promising candidates.

For the synthesis of N-(6-sulfanylpyridazin-3-yl)acetamide derivatives, parallel synthesis techniques can be employed. This involves the use of multi-well plates where different building blocks (e.g., a variety of alkyl halides for thioether formation or a diverse set of amines for sulfonamide synthesis) are reacted with the common core structure in a systematic and automated fashion. The use of solid-phase synthesis, where the core molecule is attached to a resin, can further streamline the purification process.

Once the compound library is synthesized, high-throughput screening (HTS) assays are used to rapidly assess their biological activity. These assays are typically miniaturized and automated to handle a large number of samples in a short period. The choice of assay depends on the biological target of interest and can range from simple enzyme inhibition assays to more complex cell-based assays that measure a specific cellular response. The data generated from HTS can then be used to build and refine the SAR models, guiding the design of the next generation of more potent and selective compounds.

Mechanistic Biological Insights for the N 6 Sulfanylpyridazin 3 Yl Acetamide Scaffold

Investigation of Molecular Target Interactions at the Biochemical Level

A fundamental aspect of understanding a compound's biological activity is to elucidate its direct interactions with molecular targets. This typically involves a series of biochemical assays to characterize the nature and kinetics of these interactions.

Enzyme Binding Kinetics and Inhibition Mechanisms of Model Enzymes

To assess the potential of N-(6-Sulfanylpyridazin-3-yl)acetamide as an enzyme inhibitor, studies would need to be conducted to determine key kinetic parameters. This would involve incubating the compound with specific model enzymes and measuring the rate of the enzymatic reaction.

Data on the following would be necessary:

IC50/Ki values: These values would quantify the concentration of the compound required to inhibit enzyme activity by 50% and its binding affinity, respectively.

Mechanism of Inhibition: Experiments such as Lineweaver-Burk or Dixon plots would be required to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Hypothetical Data Table for Enzyme Inhibition Kinetics:

| Model Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Without experimental data, no such table can be populated for N-(6-Sulfanylpyridazin-3-yl)acetamide.

Receptor Interaction Studies Using Recombinant Proteins